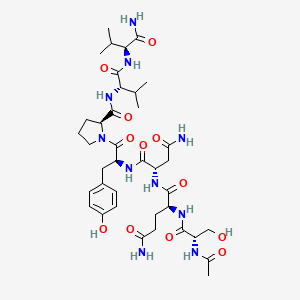
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a peptide substrate for HIV-1 protease. This compound is used in peptidolytic assays to quantify the inhibition of the protease, making it a valuable tool in HIV research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 primarily undergoes hydrolysis reactions, particularly in the presence of HIV-1 protease. The peptide bond between specific amino acids is cleaved, which is a crucial step in the peptidolytic assay .
Common Reagents and Conditions
Hydrolysis: The peptide is subjected to hydrolysis in the presence of HIV-1 protease under physiological conditions (pH 7.4, 37°C).
Major Products
Hydrolysis Products: The primary products are smaller peptide fragments resulting from the cleavage of the peptide bond by HIV-1 protease.
Deamidation Products: Deamidation of asparagine results in the formation of aspartic acid and isoaspartic acid.
Scientific Research Applications
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is extensively used in scientific research, particularly in the following areas:
HIV Research: As a substrate for HIV-1 protease, it is used to study the enzyme’s activity and to screen potential inhibitors.
Drug Development: It aids in the development of antiretroviral drugs by providing a means to evaluate the efficacy of protease inhibitors.
Biochemistry: The compound is used in enzymatic assays to understand peptide bond hydrolysis and enzyme kinetics.
Mechanism of Action
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 acts as a substrate for HIV-1 protease. The enzyme recognizes and binds to the peptide, cleaving the bond between specific amino acids. This cleavage is essential for the maturation of viral proteins, making the protease a critical target for antiretroviral therapy .
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-NH2: Another peptide substrate for HIV-1 protease with a similar sequence.
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-OH: A variant with a free carboxyl group instead of an amide group.
Uniqueness
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which makes it an ideal substrate for HIV-1 protease. Its high specificity and efficiency in enzymatic assays distinguish it from other similar peptides .
Properties
Molecular Formula |
C38H58N10O12 |
|---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1 |
InChI Key |
XYZIULLGTDZPIP-FPDJDMDVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















